Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of fused purine diones, including compounds structurally similar to the specified chemical, has been explored through multiple-step synthesis processes. These processes involve interactions between various precursors to obtain new ring systems with potential biological activity (Hesek & Rybár, 1994). The structural complexity of these compounds, including the use of chlorophenyl groups, provides a foundation for studying their applications in medicinal chemistry.
Research on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea and its reactions with acceptor molecules demonstrates the formation of heterocyclic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives. These studies highlight the diverse cyclization pathways that can lead to various heterocyclic frameworks, potentially including the target compound (Matsuda, Yamamoto, & Ishii, 1976).
Potential Applications
The antioxidant and anti-inflammatory properties of certain theophylline derivatives containing the pyrazole ring have been investigated, revealing that modifications at specific positions can enhance these biological activities. Although not directly mentioning the exact compound , this research indicates the broader potential for purine derivatives in therapeutic applications (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
The study of ligands for human A3 adenosine receptors includes the investigation of 2-phenyl-imidazo[2,1-i]purin-5-ones, revealing their high affinity and selectivity, which suggests potential for drug development. These findings underscore the relevance of structural modifications in purine derivatives for enhancing receptor affinity and selectivity (Ozola et al., 2003).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 3-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(3-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(3-chlorophenyl)-1,7-dimethylxanthin-3-yl]acetate, which is then reacted with phenylmagnesium bromide to form Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Starting Materials": [ "3-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "3-chlorophenylacetic acid is condensed with 1,7-dimethylxanthine in the presence of a dehydrating agent such as thionyl chloride to form 8-(3-chlorophenyl)-1,7-dimethylxanthine.", "Ethyl chloroacetate is then added to the reaction mixture and heated to form ethyl 2-[8-(3-chlorophenyl)-1,7-dimethylxanthin-3-yl]acetate.", "Phenylmagnesium bromide is then added to the reaction mixture and heated to form Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS No. |
887467-26-7 |
Molecular Formula |
C24H20ClN5O4 |
Molecular Weight |
477.91 |
IUPAC Name |
benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
YLPXDFYKJWZAKZ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.